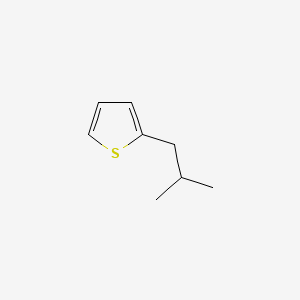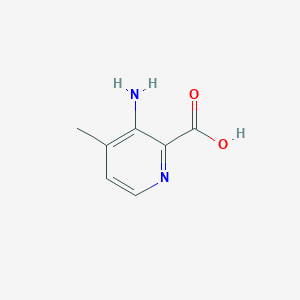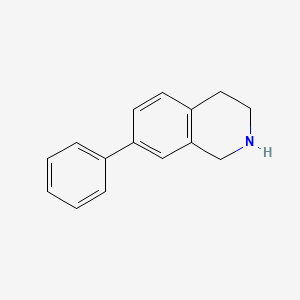
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
描述
7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a phenyl group attached to the 7th position of the tetrahydroisoquinoline ring, making it a unique and interesting molecule for scientific research and industrial applications .
准备方法
The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Pictet-Spengler Reaction: This classical method involves the condensation of a phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Chemoenzymatic Synthesis: A one-pot process involving the oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction with an amino alcohol.
化学反应分析
7-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
科学研究应用
7-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits the formation of free radicals and modulates neurotransmitter levels in the brain, providing neuroprotective effects.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT), which are involved in neurotransmitter metabolism.
Receptor Interaction: The compound interacts with dopamine receptors, influencing dopamine catabolism and signaling pathways.
相似化合物的比较
7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of MAO enzymes.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions and is studied for its role in neurodegenerative diseases.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of HIV-1 reverse transcriptase inhibitors and other pharmaceuticals.
属性
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVTFOULAOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274946 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24464-41-3 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
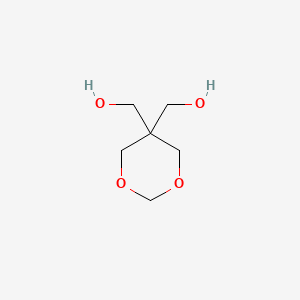
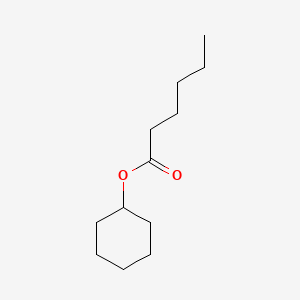
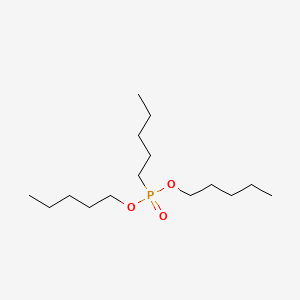
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)

amine](/img/structure/B1596541.png)
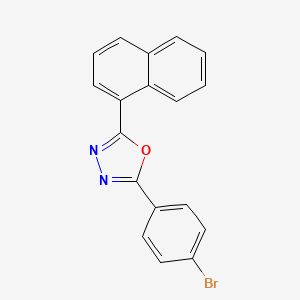
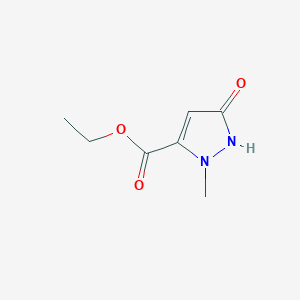

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
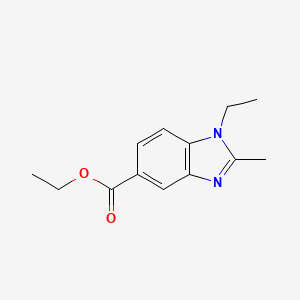
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
